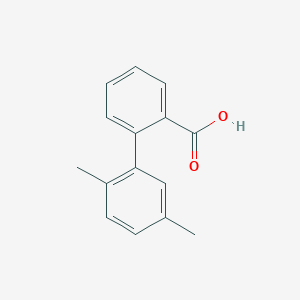

2-(2,5-dimethylphenyl)benzoic Acid

Description

The exact mass of the compound this compound, 95% is 226.099379685 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-10-7-8-11(2)14(9-10)12-5-3-4-6-13(12)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGFZXIYNOLQOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40413938 | |

| Record name | 2-(2,5-dimethylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40413938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253351-62-1 | |

| Record name | 2-(2,5-dimethylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40413938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Landscape of Dimethyl-Substituted Biaryl Carboxylic Acids: A Technical Guide

A Note on Isomeric Specificity: Initial searches for "2-(2,5-dimethylphenyl)benzoic acid" did not yield a specific, registered CAS number, suggesting it is not a commonly cataloged compound. This guide will therefore focus on the closely related and well-documented structural isomer, 2,5-Dimethylbenzoic Acid (CAS No. 610-72-0) , also known as isoxylic acid. This compound features the same molecular formula but with the dimethyl substitution on the benzoic acid ring. The information presented herein is pertinent to this specific isomer.

Compound Identification and Properties

2,5-Dimethylbenzoic acid is a disubstituted aromatic carboxylic acid. The presence of the methyl groups and the carboxylic acid moiety on the benzene ring dictates its chemical reactivity and physical properties.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 610-72-0 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| IUPAC Name | 2,5-Dimethylbenzoic acid | [1] |

| Synonyms | Isoxylic acid, 2-Carboxy-1,4-dimethylbenzene | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 132-134 °C | |

| Boiling Point | 268 °C | |

| Solubility | Soluble in ethanol, ether, and hot water. |

Spectroscopic Data

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to two distinct methyl groups, aromatic protons, and a carboxylic acid proton. |

| ¹³C NMR | Resonances for two methyl carbons, six aromatic carbons (four substituted, two unsubstituted), and one carboxyl carbon. |

| IR Spectroscopy | Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-H stretching of the aromatic ring and methyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Synthesis and Experimental Protocols

The synthesis of 2,5-dimethylbenzoic acid can be achieved through various methods, with the oxidation of 2,5-dimethylbenzaldehyde or the Grignard carboxylation of 1-bromo-2,5-dimethylbenzene being common laboratory routes.

Generalized Synthesis Workflow

Caption: Synthetic routes to 2,5-dimethylbenzoic acid.

Experimental Protocol: Grignard Carboxylation

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). A solution of 1-bromo-2,5-dimethylbenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed, yielding the Grignard reagent, 2,5-dimethylphenylmagnesium bromide.

-

Carboxylation: The Grignard reagent is cooled in an ice-salt bath, and finely crushed dry ice (solid CO₂) is added portion-wise with vigorous stirring. The reaction mixture will thicken as the magnesium salt of the carboxylic acid precipitates.

-

Workup: After the addition of dry ice is complete, the reaction is quenched by the slow addition of dilute hydrochloric acid. This protonates the carboxylate salt and dissolves the remaining magnesium salts.

-

Isolation and Purification: The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 2,5-dimethylbenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Biological and Pharmacological Context

While specific biological activity data for 2,5-dimethylbenzoic acid is not extensively documented in publicly available literature, the broader class of benzoic acid derivatives and molecules containing the 2,5-dimethylphenyl moiety are of interest in medicinal chemistry.

The 2,5-dimethylphenyl scaffold is a structural feature in some antimicrobial compounds.[2] For instance, it is found in certain phenylpropanoids that exhibit activity against a range of microorganisms, including bacteria and fungi.[2] The development of novel compounds bearing the 2,5-dimethylphenyl substituent has been explored for targeting multidrug-resistant pathogens.[2]

Benzoic acid and its derivatives, in general, are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The mechanism of action often involves the disruption of cellular processes due to their acidic nature, interactions with enzymes, or disruption of cell membranes.[3][4]

Logical Relationship in Drug Discovery

Caption: Potential roles of the 2,5-dimethylphenyl scaffold.

Applications and Future Directions

2,5-Dimethylbenzoic acid can serve as a valuable building block in organic synthesis. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing access to a wide range of derivatives. These derivatives can be explored for various applications, including:

-

Materials Science: As a monomer or additive in the synthesis of polymers with specific thermal or mechanical properties.

-

Agrochemicals: As a scaffold for the development of new herbicides, pesticides, or plant growth regulators.

-

Pharmaceutical Research: As a starting material for the synthesis of more complex molecules with potential therapeutic activities.

Future research could focus on the systematic evaluation of the biological activities of 2,5-dimethylbenzoic acid and its derivatives, as well as their potential applications in materials science and agrochemicals. The development of efficient and scalable synthetic routes will be crucial for enabling these investigations.

References

- 1. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]

- 2. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. ijrpr.com [ijrpr.com]

An In-depth Technical Guide to the Physical Properties of 2-(2,5-dimethylphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physical properties of 2-(2,5-dimethylphenyl)benzoic acid. Due to the limited availability of experimental data for this specific compound in public databases, this document compiles and analyzes data from structurally related isomers and derivatives to offer a predictive profile. Detailed experimental protocols for the determination of key physical and spectral characteristics are provided to guide researchers in the empirical analysis of this and similar novel compounds.

Introduction

This compound is a biphenyl carboxylic acid derivative. The structural motif of a substituted biphenyl is of significant interest in medicinal chemistry and materials science due to the conformational flexibility and the potential for introducing diverse functionalities. The presence of the carboxylic acid group suggests potential applications as a synthon in organic synthesis and as a fragment in the design of bioactive molecules.

An extensive search of scientific databases did not yield a specific CAS Registry Number or a comprehensive set of experimentally determined physical properties for this compound. This suggests that the compound may be a novel chemical entity or one that is not widely reported in the literature. Consequently, this guide presents a comparative analysis of the physical properties of its close structural isomers and related compounds to provide an estimated physicochemical profile.

Comparative Physicochemical Data

To facilitate a predictive understanding of this compound, the following tables summarize the available physical property data for its structural isomers and a related benzoyl derivative. It is crucial to note that these values are for comparative purposes and the experimental determination for the title compound is highly recommended.

Table 1: Molecular Identity of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₅H₁₄O₂ | 226.27 | Not Found |

| 2-(2,3-Dimethylphenyl)benzoic acid | C₁₅H₁₄O₂ | 226.27 | 1261932-54-0[1] |

| 2-(2,4-Dimethylphenyl)benzoic acid | C₁₅H₁₄O₂ | 226.27 | 183313-49-7[2][3] |

| 2,5-Dimethylbenzoic acid | C₉H₁₀O₂ | 150.18 | 610-72-0[4] |

| 2-(2,5-Dimethylbenzoyl)benzoic acid | C₁₆H₁₄O₃ | 254.28 | 60288-22-4[5][6] |

Table 2: Comparison of Physical Properties of Related Compounds

| Property | 2,5-Dimethylbenzoic acid | 2-(2,5-Dimethylbenzoyl)benzoic acid |

| Melting Point | 132 °C | Not Available |

| Boiling Point | 268 °C | Not Available |

| Solubility | Insoluble in water | Not Available |

| pKa | Not Available | Not Available |

Note: The data for 2,5-Dimethylbenzoic acid is provided as a reference for a structurally simpler, related molecule.

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physical and spectral properties of a solid organic acid like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity.

Apparatus:

-

Capillary melting point apparatus

-

Sealed capillary tubes

-

Mortar and pestle

-

Spatula

Procedure:

-

A small sample of the crystalline this compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute for a preliminary determination.

-

A second, more precise measurement is performed with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the approximate melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A narrow range (typically < 2 °C) is indicative of a pure compound.

Solubility Determination

The solubility profile is essential for applications in drug delivery and reaction chemistry.

Apparatus:

-

Scintillation vials or test tubes

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker bath

-

UV-Vis spectrophotometer or HPLC

Procedure (for a given solvent):

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, dichloromethane) in a vial.

-

The mixture is agitated using a vortex mixer and then placed in a shaker bath at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

The saturated solution is allowed to stand, and the undissolved solid is allowed to settle.

-

A known volume of the clear supernatant is carefully withdrawn and diluted with a known volume of the solvent.

-

The concentration of the dissolved compound in the diluted solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry (by creating a calibration curve) or HPLC.

-

The solubility is then calculated and expressed in units such as g/L or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure (Potentiometric Titration):

-

A precisely weighed amount of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol) in a beaker.

-

A calibrated pH electrode is immersed in the solution, and the initial pH is recorded.

-

The solution is titrated with the standardized NaOH solution, adding small, known volumes of the titrant.

-

The pH of the solution is recorded after each addition of the titrant.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The pKa is determined as the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Spectral Analysis

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are used to elucidate the molecular structure.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

-

A small amount of the sample is dissolved in a deuterated solvent in an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired.

-

The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to confirm the structure of the molecule.

3.4.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.

Apparatus:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Sample holder (e.g., KBr pellet press or ATR accessory)

Procedure (using KBr pellet):

-

A small amount of the sample is mixed with dry potassium bromide (KBr) and ground to a fine powder.

-

The mixture is pressed into a thin, transparent pellet.

-

The pellet is placed in the sample holder of the FTIR spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carbonyl group, and the aromatic C-H and C=C bonds are identified.

3.4.3. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Apparatus:

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)

Procedure (using ESI-MS):

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is infused into the ESI source of the mass spectrometer.

-

The mass spectrum is acquired in either positive or negative ion mode.

-

The molecular ion peak ([M+H]⁺ or [M-H]⁻) is identified to confirm the molecular weight of the compound.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.

Caption: Workflow for the synthesis and characterization of a novel compound.

Conclusion

While direct experimental data for this compound remains elusive in the public domain, this technical guide provides a robust framework for its investigation. By presenting data on structurally similar compounds and detailing the necessary experimental protocols, we offer a predictive profile and a practical guide for researchers. The provided workflow for characterization serves as a logical pathway for the systematic study of this and other novel chemical entities. The empirical determination of the physical properties of this compound is a necessary next step to fully elucidate its chemical nature and potential applications.

References

- 1. 2-(2,3-Dimethylphenyl)benzoic acid | C15H14O2 | CID 53211359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 183313-49-7|2-(2,4-Dimethylphenyl)benzoic acid|BLD Pharm [bldpharm.com]

- 3. Page loading... [guidechem.com]

- 4. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]

- 5. 2-(2,5-DIMETHYL-BENZOYL)-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. 2-(2,5-Dimethylbenzoyl)benzoic acid | C16H14O3 | CID 288085 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2,5-dimethylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2,5-dimethylphenyl)benzoic acid, a biphenyl carboxylic acid derivative. Biphenyl derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological applications, including their use as anti-inflammatory, antimicrobial, and anticancer agents.[1][2] This document outlines the physicochemical properties, a detailed synthetic protocol, and a potential biological mechanism of action for the title compound.

Physicochemical and Computed Properties

Table 1: Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₂ | Calculated |

| Molecular Weight | 226.27 g/mol | Calculated |

| IUPAC Name | This compound | - |

| CAS Number | Not assigned | - |

Note: The data presented in this table is calculated based on the molecular formula. Experimental data for this specific compound is limited.

Experimental Protocols

A plausible and widely used method for the synthesis of 2-arylbenzoic acids is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

Synthesis of this compound via Suzuki-Miyaura Coupling

Objective: To synthesize this compound from 2-bromobenzoic acid and (2,5-dimethylphenyl)boronic acid.

Materials:

-

2-bromobenzoic acid

-

(2,5-dimethylphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Toluene

-

Diethyl ether

-

Hydrochloric acid (HCl), 1M

-

Magnesium sulfate (MgSO₄)

-

Nitrogen gas (N₂)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 mmol, 1 equiv.), (2,5-dimethylphenyl)boronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).

-

Solvent and Base Addition: Add 20 mL of toluene and 10 mL of a 2M aqueous solution of sodium carbonate to the flask.

-

Inert Atmosphere: Purge the flask with nitrogen gas for 15 minutes to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add 30 mL of water and acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Recrystallization: Purify the crude solid by recrystallization from a mixture of ethanol and water to yield pure this compound.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Hypothesized Signaling Pathway: COX Inhibition

Biphenyl carboxylic acids are structurally related to several non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[1] The diagram below illustrates this hypothetical mechanism of action for this compound.

Caption: Potential mechanism of action via COX enzyme inhibition.

References

Navigating the Solubility Landscape of 2-(2,5-Dimethylphenyl)benzoic Acid: A Technical Guide

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility of 2-(2,5-dimethylphenyl)benzoic acid in organic solvents. At present, a comprehensive search of peer-reviewed literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. This guide, therefore, provides a detailed framework for determining its solubility through established experimental protocols and offers context through the solubility profile of the parent compound, benzoic acid.

Introduction

This compound, a derivative of benzoic acid, is a compound of interest in various fields of chemical research and development. Understanding its solubility in a range of organic solvents is a critical parameter for its synthesis, purification, formulation, and application. The dissolution of a solid in a liquid is a thermodynamic process governed by the intermolecular forces between the solute and the solvent, as well as the entropy change of the system. For a substituted benzoic acid like this compound, the presence of the dimethylphenyl group introduces additional steric and electronic factors that can significantly influence its solubility profile compared to its parent compound.

This guide outlines a robust experimental methodology for quantitatively determining the solubility of this compound and presents qualitative solubility data for benzoic acid to serve as a preliminary reference.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, etc.)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath or shaker with temperature control

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the chosen solvents)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

-

Vortex mixer or magnetic stirrer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, depending on the compound and solvent. It is recommended to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered saturated solution.

-

Evaporate the solvent from the dish or vial. This can be done at room temperature in a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. A vacuum oven can also be used to expedite drying at a lower temperature.

-

Once the solvent is completely removed, place the dish or vial in an oven to ensure all residual solvent is evaporated.

-

Cool the dish or vial in a desiccator to room temperature and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final constant mass of the dish/vial minus the initial mass of the empty dish/vial.

-

The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute.

-

Solubility can then be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mol/L.

-

Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for the gravimetric determination of solubility.

Experimental workflow for gravimetric solubility determination.

Qualitative Solubility of Benzoic Acid in Organic Solvents

While quantitative data for this compound is not currently available, the solubility of its parent compound, benzoic acid, can provide some initial guidance. Benzoic acid is generally soluble in many organic solvents due to its ability to form hydrogen bonds through the carboxylic acid group and van der Waals interactions via the benzene ring.[1][2] The addition of the dimethylphenyl group in the target compound is expected to increase its nonpolar character, which may enhance its solubility in nonpolar solvents and potentially decrease it in more polar solvents compared to benzoic acid.

Table 1: Qualitative Solubility of Benzoic Acid in Common Organic Solvents

| Solvent Classification | Examples | Qualitative Solubility of Benzoic Acid |

| Polar Protic Solvents | Methanol, Ethanol | Generally high solubility[3] |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Generally high solubility |

| Nonpolar Aromatic Solvents | Toluene, Benzene | Soluble |

| Nonpolar Aliphatic Solvents | Hexane, Cyclohexane | Low solubility |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |

This table provides a general overview. Actual solubility can be temperature-dependent.

Conclusion

The solubility of this compound in organic solvents is a fundamental property that requires experimental determination. This guide provides a detailed and reliable gravimetric protocol for researchers to generate this crucial data. While awaiting specific experimental results, the provided qualitative solubility information for the parent compound, benzoic acid, can serve as a useful preliminary reference for solvent selection. The generation of accurate solubility data will be invaluable for the continued research and development of applications involving this compound.

References

Crystal Structure Analysis of 2-(2,5-dimethylphenyl)benzoic Acid: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: A comprehensive analysis of the crystal structure of 2-(2,5-dimethylphenyl)benzoic acid is crucial for understanding its solid-state properties, which are of significant interest in pharmaceutical development and materials science. This document aims to provide an in-depth technical guide on the crystallographic analysis of this compound. However, a thorough search of the existing scientific literature and crystallographic databases did not yield a publicly available crystal structure for this compound.

Therefore, to illustrate the principles and methodologies, this guide will focus on a closely related and structurally characterized compound: N-(2,5-Dimethylphenyl)-2-methylbenzamide . This analogue shares the key 2,5-dimethylphenyl moiety, and its detailed crystal structure analysis provides a valuable proxy for understanding the experimental protocols and data presentation relevant to the target molecule.

Representative Crystal Structure Data: N-(2,5-Dimethylphenyl)-2-methylbenzamide

The following tables summarize the crystallographic data obtained from the single-crystal X-ray diffraction analysis of N-(2,5-Dimethylphenyl)-2-methylbenzamide.[1]

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

| Empirical Formula | C₁₆H₁₇NO |

| Formula Weight | 239.31 |

| Temperature | 295 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 4.90104 (10) Å |

| b | 5.85657 (16) Å |

| c | 45.8291 (12) Å |

| Volume | 1315.45 (6) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.207 Mg/m³ |

| Absorption Coefficient | 0.08 mm⁻¹ |

| Data Collection | |

| Diffractometer | Oxford Diffraction Xcalibur Ruby Gemini |

| Reflections Collected | 22131 |

| Independent Reflections | 1414 [R(int) = 0.037] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 1414 / 0 / 165 |

| Goodness-of-fit on F² | 1.20 |

| Final R indices [I>2σ(I)] | R1 = 0.044, wR2 = 0.097 |

| R indices (all data) | R1 = 0.046, wR2 = 0.098 |

Table 2: Selected Bond Lengths and Angles.

| Bond | Length (Å) | Angle | Degree (°) |

| O1—C8 | 1.234(2) | O1—C8—N1 | 122.5(2) |

| N1—C8 | 1.345(2) | O1—C8—C9 | 120.9(2) |

| N1—C1 | 1.428(2) | N1—C8—C9 | 116.6(2) |

| C1—C2 | 1.391(3) | C8—N1—C1 | 126.8(2) |

| C1—C6 | 1.394(3) | N1—C1—C2 | 120.3(2) |

| C2—C3 | 1.383(3) | N1—C1—C6 | 119.5(2) |

Table 3: Torsion Angles.

| Atoms (A-B-C-D) | Angle (°) |

| O1—C8—N1—C1 | -176.9(2) |

| C9—C8—N1—C1 | 3.6(3) |

| C8—N1—C1—C2 | 48.0(3) |

| C8—N1—C1—C6 | -131.8(2) |

Experimental Protocols

The determination of a crystal structure involves a series of precise experimental steps. The following sections detail the methodologies typically employed, based on the analysis of N-(2,5-Dimethylphenyl)-2-methylbenzamide.[1]

Synthesis and Crystallization

The initial step is the synthesis of the target compound. For the representative molecule, N-(2,5-Dimethylphenyl)-2-methylbenzamide was prepared according to established synthetic methods.[1] Single crystals suitable for X-ray diffraction were obtained by slow evaporation of an ethanol solution at room temperature.[1] This process is critical as the quality of the crystal directly impacts the resolution and accuracy of the resulting structure.

X-ray Data Collection

A single crystal of suitable size and quality is mounted on a diffractometer. For the analogue compound, an Oxford Diffraction Xcalibur Ruby Gemini diffractometer was used.[1] The crystal is maintained at a constant temperature (295 K in this case) and irradiated with monochromatic X-rays (Mo Kα radiation, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected by a detector. These patterns contain information about the electron density distribution within the crystal.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and the symmetry of the crystal (space group). The structure is then "solved" using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using full-matrix least-squares on F².[1] During refinement, atomic positions, and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

Visualizations

Diagrams are essential for visualizing experimental workflows and molecular interactions.

Caption: Workflow for Crystal Structure Determination.

Intermolecular Interactions

In the crystal structure of the analogue N-(2,5-Dimethylphenyl)-2-methylbenzamide, molecules are linked by intermolecular N—H···O hydrogen bonds, forming chains along the a-axis of the crystal.[1] The two aromatic rings within the molecule are nearly coplanar.[1] While this compound would lack the N-H donor, it would be expected to form strong O—H···O hydrogen bonds between the carboxylic acid groups, typically resulting in centrosymmetric dimers, a common structural motif for benzoic acids.[2]

Caption: Expected Hydrogen Bonding and Crystal Packing.

Conclusion

While the specific crystal structure of this compound remains to be determined and published, the analysis of the closely related compound N-(2,5-Dimethylphenyl)-2-methylbenzamide provides a robust framework for understanding the necessary experimental procedures and the nature of the data that would be obtained. The methodologies of single-crystal X-ray diffraction are well-established and would allow for a detailed characterization of the three-dimensional atomic arrangement, intermolecular interactions, and solid-state packing of the target molecule. Such data is invaluable for rational drug design, polymorphism screening, and the development of new materials with tailored properties. Future research should focus on obtaining single crystals of this compound to elucidate its definitive crystal structure.

References

An In-depth Technical Guide to the Synthesis of 2-(2,5-Dimethylphenyl)benzoic Acid

This technical guide provides a comprehensive overview of the synthesis of 2-(2,5-dimethylphenyl)benzoic acid, a biphenyl carboxylic acid derivative of interest to researchers and professionals in the field of drug development and organic synthesis. This document details a preferred synthetic methodology, experimental protocols, and relevant data, presented in a clear and structured format.

Introduction

This compound is a biaryl carboxylic acid. The synthesis of such molecules is of significant interest due to their prevalence as structural motifs in pharmaceuticals and functional materials. The key challenge in synthesizing this and similar molecules lies in the selective formation of the carbon-carbon bond between the two aromatic rings. Among the various synthetic strategies, the Suzuki-Miyaura cross-coupling reaction has emerged as a highly efficient and versatile method. This guide will focus on the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction, a method favored for its mild reaction conditions, high yields, and broad functional group tolerance.

Synthetic Pathway Overview

The synthesis of this compound is achieved through the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a halobenzoic acid with an arylboronic acid in the presence of a base. For the target molecule, the reaction proceeds between a 2-halobenzoic acid (e.g., 2-bromobenzoic acid or 2-iodobenzoic acid) and 2,5-dimethylphenylboronic acid.

Caption: General reaction scheme for the synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a general procedure for the synthesis of biphenyl carboxylic acids.[1]

Materials:

-

2-Bromobenzoic acid

-

2,5-Dimethylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Distilled water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromobenzoic acid (1.0 mmol, 1.0 eq), 2,5-dimethylphenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).

-

Catalyst and Solvent Addition: Add palladium(II) acetate (0.01 mmol, 1 mol%). To this mixture, add a solvent system of toluene and water (e.g., a 4:1 ratio, 10 mL total).

-

Reaction: The reaction mixture is stirred vigorously and heated to reflux (approximately 80-90 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add 20 mL of ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with 1 M HCl (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Quantitative Data

The following table summarizes the typical quantities of reagents and expected yield for the synthesis of this compound via the Suzuki-Miyaura coupling. Yields for Suzuki couplings of aryl bromides with arylboronic acids to form biphenyl carboxylic acids are generally high.[1]

| Reactant/Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 2-Bromobenzoic acid | 201.03 | 1.0 | 1.0 | 201 mg |

| 2,5-Dimethylphenylboronic acid | 149.99 | 1.2 | 1.2 | 180 mg |

| Palladium(II) acetate | 224.50 | 0.01 | 0.01 | 2.2 mg |

| Potassium carbonate | 138.21 | 3.0 | 3.0 | 415 mg |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (mg) | Reported Yield Range | |

| This compound | 226.27 | 226 | 75-95%* |

*Note: The reported yield range is based on typical yields for Suzuki-Miyaura couplings of aryl bromides with arylboronic acids to produce biphenyl carboxylic acids under similar conditions, as specific yield data for this exact compound under this protocol was not found in the initial search.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and efficient method for the synthesis of this compound. The protocol outlined in this guide provides a clear and reproducible procedure for obtaining the target compound in high yield. This methodology is well-suited for laboratory-scale synthesis and can likely be adapted for larger-scale production. The mild reaction conditions and the use of readily available reagents make this an attractive route for researchers and professionals in the field of organic and medicinal chemistry.

References

The Ascent of Biaryl Carboxylic Acids: A Journey of Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl carboxylic acids represent a privileged structural motif in medicinal chemistry and materials science. The inherent conformational constraints imposed by the biaryl axis, often leading to atropisomerism, provide a unique three-dimensional scaffold for molecular recognition. This, combined with the versatile chemical handle of the carboxylic acid group, has led to the development of numerous clinically significant drugs and advanced materials. This technical guide provides a comprehensive overview of the discovery and historical development of biaryl carboxylic acids, with a focus on seminal synthetic methodologies, key molecular milestones, and the experimental protocols that underpin their preparation and biological evaluation.

Historical Perspective: From Serendipity to Rational Design

The journey of biaryl carboxylic acids is intrinsically linked to the broader history of carbon-carbon bond formation. Early forays into this chemical space were often challenging, relying on harsh reaction conditions and offering limited substrate scope. A pivotal moment in the synthesis of biaryls was the advent of the Ullmann reaction in the early 20th century.[1][2] This copper-mediated coupling of aryl halides, while groundbreaking, required high temperatures and stoichiometric amounts of copper, limiting its general applicability.[1][2]

A paradigm shift occurred with the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This versatile and highly efficient method, which couples an organoboron reagent with an organic halide, revolutionized the synthesis of biaryls, including those bearing carboxylic acid functionalities.[3][4] The mild reaction conditions, broad functional group tolerance, and predictable reactivity of the Suzuki-Miyaura coupling have made it the cornerstone of modern biaryl synthesis.[3][4]

The recognition of atropisomerism , a form of axial chirality arising from restricted rotation around a single bond, added another layer of complexity and opportunity to the field. The stable, non-interconverting enantiomers of certain biaryl carboxylic acids were found to exhibit distinct biological activities, underscoring the importance of stereocontrolled synthesis.

Key Milestones in Medicinally Relevant Biaryl Carboxylic Acids

The therapeutic potential of biaryl carboxylic acids is exemplified by several blockbuster drugs. The discovery and development of these molecules highlight the evolution of medicinal chemistry and the increasing sophistication of synthetic strategies.

Diflunisal: A Salicylic Acid Analogue with Enhanced Potency

Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), emerged from research aimed at improving the therapeutic profile of salicylic acid.[5] The key structural modification, the introduction of a 2,4-difluorophenyl group at the 5-position of salicylic acid, led to a significant increase in analgesic and anti-inflammatory potency.[5] Diflunisal's mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.

Telmisartan: A Potent Angiotensin II Receptor Blocker

Telmisartan is a highly selective angiotensin II receptor antagonist used in the management of hypertension.[6] Its intricate biaryl structure, featuring a benzimidazole core, is crucial for its high-affinity binding to the AT1 receptor.[7][8] The synthesis of Telmisartan represents a significant achievement in multi-step organic synthesis, often culminating in a key Suzuki-Miyaura coupling to construct the central biaryl bond.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis and evaluation of biaryl carboxylic acids, drawing from established literature.

Synthesis of Biaryl Carboxylic Acids

1. Ullmann Condensation for Biaryl Ether Synthesis (as a related classical method)

-

Reaction: Coupling of a phenol with an aryl halide using a copper catalyst.

-

General Procedure: A mixture of the phenol (1.0 equiv), aryl halide (1.2 equiv), K₂CO₃ (2.0 equiv), and CuI (0.1 equiv) in DMF is heated at 120-140 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

2. Suzuki-Miyaura Coupling for Biaryl Carboxylic Acid Synthesis

-

Reaction: Palladium-catalyzed cross-coupling of an arylboronic acid with a halobenzoic acid.

-

General Procedure: To a degassed solution of the halobenzoic acid (1.0 equiv), arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv) in a solvent mixture (e.g., toluene/ethanol/water), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) is added. The reaction mixture is heated under an inert atmosphere at 80-100 °C for 6-12 hours. After completion, the reaction is cooled, and the organic solvent is removed. The aqueous layer is acidified with HCl and the precipitated product is filtered, washed with water, and dried.

3. Synthesis of Diflunisal (5-(2,4-difluorophenyl)salicylic acid)

-

Reaction: Suzuki-Miyaura coupling of 2,4-difluorophenylboronic acid with 5-bromosalicylic acid.

-

Procedure: A mixture of 5-bromosalicylic acid (1.0 g, 4.57 mmol), 2,4-difluorophenylboronic acid (0.86 g, 5.48 mmol), Pd(OAc)₂ (0.05 g, 0.23 mmol), and K₂CO₃ (1.89 g, 13.7 mmol) in a 3:1:1 mixture of toluene:ethanol:water (20 mL) is degassed and heated to 80 °C for 8 hours under a nitrogen atmosphere. The reaction mixture is then cooled to room temperature, and the organic solvents are removed under reduced pressure. The remaining aqueous solution is diluted with water (20 mL) and acidified to pH 2 with 2N HCl. The resulting precipitate is filtered, washed with cold water, and dried to afford Diflunisal as a white solid.

4. Synthesis of Telmisartan (Final Step Example: Hydrolysis)

-

Reaction: Hydrolysis of the methyl ester precursor of Telmisartan.

-

Procedure: 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid methyl ester (5.0 g, 9.5 mmol) is suspended in methanol (30 mL).[9] A solution of NaOH (1.5 g, 37.5 mmol) in water (5 mL) is added, and the mixture is refluxed for 2 hours.[9] The solvent is partially evaporated, and water (50 mL) is added. The solution is heated to 85 °C, and the pH is adjusted to 4.5-5.0 with acetic acid. The precipitated solid is filtered, washed with water, and dried under vacuum to yield Telmisartan.[9]

Spectroscopic Characterization Data

Diflunisal:

| Technique | Data |

| ¹H NMR | Chemical shifts are observed for the aromatic protons of both the salicylic acid and difluorophenyl rings. The acidic proton of the carboxylic acid typically appears as a broad singlet downfield. |

| ¹³C NMR | Resonances for the carboxyl carbon are typically found in the 165-185 ppm range.[10] Aromatic carbons show signals in the 110-160 ppm region, with C-F couplings observable for the difluorophenyl ring.[10] |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of Diflunisal (C₁₃H₈F₂O₃) is observed.[11] |

Telmisartan:

| Technique | Data |

| ¹H NMR | A complex spectrum with signals corresponding to the numerous aromatic and aliphatic protons in the molecule.[7][12] |

| ¹³C NMR | Shows a large number of signals corresponding to the inequivalent carbons of the benzimidazole and biphenyl moieties.[8] |

| Mass Spec. | The molecular ion peak is consistent with the molecular formula C₃₃H₃₀N₄O₂.[6] |

Biological Activity Assays

1. Angiotensin II Receptor Binding Assay

-

Principle: This assay measures the ability of a test compound (e.g., Telmisartan) to displace a radiolabeled ligand (e.g., [¹²⁵I]Angiotensin II) from the AT1 receptor.[13][14][15]

-

Protocol:

-

Prepare membranes from cells or tissues expressing the AT1 receptor.[14]

-

Incubate the membranes with a fixed concentration of [¹²⁵I]Angiotensin II and varying concentrations of the test compound in a suitable buffer.[13]

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.[15]

-

Quantify the radioactivity on the filters using a gamma counter.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

2. Cyclooxygenase (COX) Inhibition Assay

-

Principle: This assay determines the inhibitory effect of a compound (e.g., Diflunisal) on the activity of COX-1 and COX-2 enzymes.[16][17][18]

-

Protocol (Fluorometric):

-

Prepare a reaction mixture containing assay buffer, heme, and the COX enzyme (COX-1 or COX-2).[19]

-

Add the test compound at various concentrations.[19]

-

Initiate the reaction by adding arachidonic acid.[19]

-

Monitor the production of Prostaglandin G2, an intermediate product, by measuring the fluorescence at an excitation of ~535 nm and an emission of ~587 nm.[19]

-

Calculate the percent inhibition and determine the IC₅₀ value for each COX isoform.

-

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

The field of biaryl carboxylic acids has undergone a remarkable transformation, from its early beginnings with the Ullmann reaction to the highly sophisticated and efficient synthetic methodologies available today. The development of iconic drugs like Diflunisal and Telmisartan stands as a testament to the power of this structural motif in medicinal chemistry. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers engaged in the design, synthesis, and evaluation of novel biaryl carboxylic acids, empowering the next wave of discoveries in this exciting and impactful area of chemical science.

References

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Discovery of diflunisal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Telmisartan synthesis - chemicalbook [chemicalbook.com]

- 10. Solid-state nuclear magnetic resonance (NMR) spectra of pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 18. Determination of in-vitro COX activity [bio-protocol.org]

- 19. assaygenie.com [assaygenie.com]

Spectroscopic Profile of 2-(2,5-dimethylphenyl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2-(2,5-dimethylphenyl)benzoic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its functional groups and by drawing parallels with structurally analogous molecules. The information herein serves as a robust reference for the characterization and quality control of this compound in research and development settings.

Chemical Structure and Overview

IUPAC Name: this compound Molecular Formula: C₁₅H₁₄O₂ Molecular Weight: 226.27 g/mol Structure:

This molecule is a biphenyl derivative, characterized by a benzoic acid moiety substituted at the 2-position with a 2,5-dimethylphenyl group. The steric hindrance resulting from the ortho-substitution is expected to influence its conformation and spectroscopic properties.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques.

Infrared (IR) Spectroscopy

Table 1: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| 3000-3100 | Medium | C-H Stretch (Aromatic) | Phenyl Rings |

| 2850-2960 | Medium | C-H Stretch (Aliphatic) | Methyl Groups (-CH₃) |

| 1680-1710 | Strong | C=O Stretch | Carboxylic Acid |

| 1580-1600, 1450-1500 | Medium-Strong | C=C Stretch (in-ring) | Aromatic Rings |

| 1210-1320 | Strong | C-O Stretch | Carboxylic Acid |

| 920-960 | Broad, Medium | O-H Bend (out-of-plane) | Carboxylic Acid Dimer |

| 730-770, 690-710 | Strong | C-H Bend (out-of-plane) | Substituted Benzene |

Note: The broadness of the O-H stretch is characteristic of the hydrogen-bonded dimeric form of carboxylic acids in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~8.1 - 8.2 | Doublet | 1H | H6' (ortho to -COOH) |

| ~7.2 - 7.6 | Multiplet | 3H | H3', H4', H5' |

| ~7.0 - 7.1 | Multiplet | 3H | H3, H4, H6 |

| ~2.3 | Singlet | 3H | 5-CH₃ |

| ~2.1 | Singlet | 3H | 2-CH₃ |

Note: The exact chemical shifts and multiplicities of the aromatic protons can be complex due to overlapping signals and second-order coupling effects. The broadness of the carboxylic acid proton signal is typical.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 175 | -COOH |

| ~140 - 145 | C1', C2 |

| ~135 - 140 | C2', C5 |

| ~125 - 132 | Aromatic CHs |

| ~120 - 125 | C1 |

| ~20 - 22 | 5-CH₃ |

| ~19 - 21 | 2-CH₃ |

Note: The assignments for the quaternary carbons (C1', C2, C2', C5, and C1) are predictions and may require 2D NMR techniques for unambiguous assignment.

Mass Spectrometry (MS)

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in Electron Ionization (EI) Mass Spectrometry

| m/z | Relative Intensity | Proposed Fragment Ion |

| 226 | Moderate | [M]⁺ (Molecular Ion) |

| 209 | High | [M - OH]⁺ |

| 181 | Moderate | [M - COOH]⁺ |

| 105 | High | [C₇H₅O]⁺ (Benzoyl Cation) or [C₈H₉]⁺ (Dimethylphenyl Cation) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl Cation) |

Note: The base peak is likely to be m/z 209 or 105, resulting from the loss of a hydroxyl radical or a larger fragment, respectively.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

-

-

Data Acquisition:

-

Place the prepared sample (KBr pellet or on the ATR crystal) in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Perform data processing, including baseline correction and peak picking.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Data Acquisition (¹H NMR):

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to the reference standard.

-

-

Data Acquisition (¹³C NMR):

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Process the data similarly to the ¹H spectrum.

-

Mass Spectrometry (MS) Protocol

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. Common methods for solid samples include:

-

Direct Insertion Probe (DIP): The sample is placed in a capillary tube at the end of a probe, which is then inserted into the ion source and heated to vaporize the sample.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is dissolved in a volatile solvent and injected into a gas chromatograph for separation before entering the mass spectrometer.

-

-

-

Ionization:

-

Utilize Electron Ionization (EI) by bombarding the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Data Processing:

-

A detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum is plotted as relative intensity versus m/z.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Methodological & Application

Suzuki coupling protocol for 2-(2,5-dimethylphenyl)benzoic acid synthesis

Topic: Suzuki Coupling Protocol for the Synthesis of 2-(2,5-dimethylphenyl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] The synthesis of sterically hindered biaryls, such as this compound, presents a significant challenge due to the steric hindrance around the coupling sites, which can impede the catalytic cycle.[5][6] This application note provides a detailed protocol for the synthesis of this compound via a Suzuki-Miyaura coupling, utilizing a palladium catalyst system optimized for sterically demanding substrates. The protocol is designed to be a reliable starting point for researchers in academic and industrial settings.

Experimental Protocol

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of 2-bromobenzoic acid with 2,5-dimethylphenylboronic acid. The use of a suitable phosphine ligand is crucial for achieving high yields with sterically hindered substrates.[6][7]

Materials:

-

2-Bromobenzoic acid

-

2,5-Dimethylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Potassium phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), 2,5-dimethylphenylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).

-

Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.

-

Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere (argon or nitrogen) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Data Presentation

The following table summarizes the quantitative data for the described Suzuki coupling protocol.

| Parameter | Value |

| Reactants | |

| 2-Bromobenzoic acid | 1.0 equiv (e.g., 1.00 g, 4.97 mmol) |

| 2,5-Dimethylphenylboronic acid | 1.5 equiv (e.g., 1.12 g, 7.46 mmol) |

| Catalyst System | |

| Palladium(II) acetate | 2 mol% (e.g., 22.3 mg, 0.099 mmol) |

| RuPhos | 4 mol% (e.g., 92.8 mg, 0.199 mmol) |

| Base | |

| Potassium phosphate | 3.0 equiv (e.g., 3.17 g, 14.9 mmol) |

| Solvent | |

| Toluene | Approx. 50 mL |

| Reaction Conditions | |

| Temperature | 100 °C |

| Reaction Time | 12-24 hours |

| Expected Yield | 75-90% |

Visualizations

The following diagrams illustrate the key aspects of the experimental workflow and the underlying catalytic cycle.

References

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 5. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-(2,5-dimethylphenyl)benzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,5-dimethylphenyl)benzoic acid and its structural analogs are emerging as scaffolds of interest in medicinal chemistry. The inherent structural features of this biaryl carboxylic acid, including its non-planar conformation and the presence of both a hydrophobic dimethylphenyl group and a polar carboxylic acid moiety, provide a framework for designing molecules with potential therapeutic applications. While research on this compound itself is in the nascent stages, its derivatives have shown promise in the fields of antimicrobial and anticancer research. This document provides an overview of the current understanding of its applications, along with detailed protocols for relevant assays.

Applications in Medicinal Chemistry

The primary therapeutic potential of compounds derived from the this compound scaffold lies in their utility as building blocks for more complex bioactive molecules. The 2,5-dimethylphenyl group is a common structural feature in a number of antimicrobial and anticancer agents.[1]

Antimicrobial Applications

Derivatives incorporating the 2,5-dimethylphenyl moiety have demonstrated activity against a range of microbial pathogens. For instance, N-2,5-dimethylphenylthioureido acid derivatives have been explored as novel scaffolds for developing antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi.[1]

Anticancer Applications

The 2,5-dimethylphenyl scaffold has also been incorporated into molecules with potential anticancer properties. Studies on related benzoic acid derivatives have shown that these compounds can retard cancer cell growth through various mechanisms, including the inhibition of histone deacetylases (HDAC).[2][3] While direct evidence for this compound is not yet available, the broader class of benzoic acid derivatives has been investigated for cytotoxicity against various cancer cell lines.[3][4][5]

Quantitative Data

Direct quantitative biological data for this compound is limited in publicly available literature. However, data for closely related analogs and derivatives containing the 2,5-dimethylphenyl scaffold highlight the potential of this chemical motif.

Table 1: Antimicrobial Activity of N-2,5-dimethylphenylthioureido Acid Derivatives

| Compound ID | Organism | MIC (µg/mL) | Reference |

| Thioureide Derivative A | Staphylococcus aureus | 3.9 - 250 | [6] |

| Thioureide Derivative B | Bacillus subtilis | 3.9 - 250 | [6] |

| Thioureide Derivative C | Escherichia coli | >250 | [6] |

| Thioureide Derivative D | Candida albicans | 3.9 - 250 | [6] |

Note: The specific structures of derivatives A, B, C, and D are detailed in the referenced literature and represent a class of compounds synthesized from a 2-(phenoxymethyl)benzoic acid precursor, which shares structural similarities.

Table 2: Cytotoxicity of Benzoic Acid Derivatives against Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Mechanism of Action (putative) | Reference |

| Quinazolinone Derivatives | MCF-7 | 100 | Tyrosine Kinase Inhibition | [3] |

| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | HeLa | 17.84 | Histone Deacetylase Inhibition | [3] |

| Gallic acid–stearylamine conjugate | A431 | 100 µg/mL | Not specified | [3] |

Experimental Protocols

The following protocols are representative methodologies for the synthesis and biological evaluation of compounds related to this compound.

Synthesis of 2-(2,5-Dimethylbenzoyl)benzoic Acid

A common synthetic route to a closely related analog, 2-(2,5-dimethylbenzoyl)benzoic acid, involves the Friedel-Crafts acylation of p-xylene with phthalic anhydride.[7]

Materials:

-

Phthalic anhydride

-

p-Xylene

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (10% aqueous solution)

-

Sodium hydroxide (1 M aqueous solution)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend phthalic anhydride (1 equivalent) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (2.2 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

To the resulting mixture, add a solution of p-xylene (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture slowly into a beaker containing crushed ice and 10% hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and then extract the product into 1 M sodium hydroxide solution.

-

Acidify the aqueous basic extract with 10% hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-(2,5-dimethylbenzoyl)benzoic acid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of 2-(2,5-dimethylbenzoyl)benzoic acid.

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

This compound or its derivatives

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line in a T-75 flask to ~80% confluency.

-

Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.

-

Count the cells using a hemocytometer and adjust the cell density to 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare serial dilutions of the test compound in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells as a negative control.

-

Incubate the plate for 48 hours at 37 °C in a humidified 5% CO2 atmosphere.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37 °C.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Diagram 2: MTT Assay Workflow

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6]

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, C. albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

This compound or its derivatives

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum:

-

Culture the microbial strain on an appropriate agar plate overnight.

-

Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

-

Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the prepared inoculum to each well, resulting in a final volume of 100 µL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

-